Product packaging for N-(4-methylbenzyl)butanamide(Cat. No.:)

N-(4-methylbenzyl)butanamide

Cat. No.: B312133
M. Wt: 191.27 g/mol
InChI Key: UWHCUSVTMBVVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)butanamide is a synthetic organic compound provided as a high-purity reference standard for research and development purposes. This amide-class chemical is intended for use in laboratory investigations and is not approved for diagnostic or therapeutic applications. Researchers utilize compounds of this class in various fields, including medicinal chemistry for structure-activity relationship (SAR) studies, analytical chemistry as a standard for method development, and chemical biology to probe biological pathways. Its mechanism of action is specific to the research context and requires validation by the researcher for their experimental system. This product is strictly labeled For Research Use Only (RUO) . RUO products are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) or therapeutic goods and are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease . They are essential tools in basic research, pharmaceutical development, and the initial stages of assay design . Handle this material according to laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B312133 N-(4-methylbenzyl)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C12H17NO/c1-3-4-12(14)13-9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

UWHCUSVTMBVVPC-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Methylbenzyl Butanamide and Its Analogues

Established Synthetic Routes to the Butanamide Core

The construction of the butanamide core, a key structural motif in N-(4-methylbenzyl)butanamide and its analogues, is achieved through several established synthetic strategies. These methods primarily revolve around the formation of the crucial amide bond.

Acylation Reactions for Amide Bond Formation

Acylation reactions represent a fundamental and widely employed method for constructing the amide linkage in butanamides. masterorganicchemistry.comncert.nic.in This typically involves the reaction of a carboxylic acid derivative with an amine. A common approach is the conversion of butyric acid to a more reactive species, such as butanoyl chloride, using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org The resulting acyl chloride readily reacts with an appropriate amine, for instance, 4-methylbenzylamine (B130917), in a nucleophilic acyl substitution reaction to yield this compound. masterorganicchemistry.comncert.nic.in The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

Alternatively, carboxylic acids can be activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation without the need to first form an acyl halide. masterorganicchemistry.com This method proceeds through an "active ester" intermediate which is then attacked by the amine. masterorganicchemistry.com

Another variation is the use of acid anhydrides. Butyric anhydride (B1165640) can react with amines to form the corresponding butanamide, offering another mild route to the desired product. masterorganicchemistry.com The choice of acylation method often depends on the specific substrates, desired reaction conditions, and functional group tolerance.

Table 1: Common Reagents for Acylation Reactions

Activating Agent/MethodReactant 1Reactant 2Key Features
Thionyl Chloride (SOCl₂)Butyric acid4-MethylbenzylamineForms a highly reactive acyl chloride intermediate. masterorganicchemistry.comlibretexts.org
Dicyclohexylcarbodiimide (DCC)Butyric acid4-MethylbenzylamineA dehydrating agent that promotes direct coupling. masterorganicchemistry.com
Butyric AnhydrideButyric anhydride4-MethylbenzylamineA milder alternative to acyl chlorides. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions in Analog Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of analogues of this compound, particularly for creating variations in the aromatic portion of the molecule. nobelprize.org The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds between an aryl halide or triflate and an amine, catalyzed by a palladium complex. organic-chemistry.org This methodology would be instrumental in synthesizing analogues where the 4-methylphenyl group is replaced by other aryl or heteroaryl moieties.

For instance, reacting an aryl bromide with butanamide in the presence of a suitable palladium catalyst and a phosphine (B1218219) ligand could yield N-arylbutanamide analogues. The versatility of this reaction allows for a wide range of functional groups to be tolerated on the aromatic ring, enabling the synthesis of a diverse library of compounds. organic-chemistry.org

Furthermore, palladium catalysis can be employed in carbonylation reactions. A patent describes the conversion of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst to produce methyl N-butyryl-4-amino-3-methylbenzoate, showcasing the utility of palladium in modifying the aromatic ring of a butanamide precursor. google.com

Table 2: Examples of Palladium-Catalyzed Reactions in Analog Synthesis

Reaction TypeAryl/Heteroaryl SourceAmine/Amide SourceCatalyst SystemProduct Type
Buchwald-Hartwig AminationAryl Halide/TriflateButanamidePalladium complex + LigandN-Arylbutanamide
CarbonylationN-(4-bromo-2-methylphenyl)butanamideCarbon Monoxide/MethanolPalladium catalystAryl ester derivative

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another avenue for the synthesis of the butanamide core and its analogues. tutorchase.com A primary method involves the ammonolysis of alkyl halides, where an alkyl or benzyl (B1604629) halide reacts with ammonia (B1221849) or a primary amine in a nucleophilic substitution to form an amine. ncert.nic.in This newly formed amine can then be acylated as described previously.

A more direct approach involves the reaction of an amine with an ester. While generally requiring more forceful conditions than reactions with acyl halides, the aminolysis of esters can be an effective method for amide synthesis. masterorganicchemistry.com For example, reacting methyl butanoate with 4-methylbenzylamine would yield this compound.

Recent advancements have explored SN2 reactions at the amide nitrogen itself, a traditionally challenging transformation. nih.govwiley.com By using sulfonate leaving groups on the amide nitrogen, O-tosyl hydroxamates can act as electrophiles, reacting with amine nucleophiles to form new N-N bonds, leading to hydrazide derivatives. nih.govwiley.com While not a direct synthesis of this compound, this methodology highlights novel nucleophilic substitution strategies for modifying the amide functionality.

Strategies for Benzyl Amide Introduction

Specific strategies have been developed for the introduction of the benzyl amide moiety. One straightforward method is the reaction of a benzylamine (B48309) with an activated carboxylic acid or its derivative, as covered in the acylation section. ncert.nic.in

Electrochemical methods also offer a modern approach. For example, the anodic oxidation of toluenes in the presence of acetonitrile (B52724) can yield benzyl amides. rsc.org This process is thought to proceed through the formation of a carbocation at the benzylic position, which is then trapped by the nitrile. rsc.org

Enzymatic approaches, particularly using lipases like Candida antarctica lipase (B570770) B (CalB), have been shown to be effective in synthesizing benzyl amides. mdpi.comnih.gov These biocatalytic methods can proceed under mild conditions and often exhibit high selectivity. For instance, CalB can catalyze the aminolysis of esters with benzylamine to produce the corresponding N-benzyl amide. nih.gov

Targeted Derivatization Strategies for this compound

Once the core structure of this compound is assembled, further modifications can be made to explore its chemical space and generate analogues with potentially new properties.

Chemical Modification of the Butanamide Chain

The butanamide chain of this compound offers several sites for chemical modification. Derivatization can be a key strategy to alter the compound's physical and chemical properties. spectroscopyonline.com

One approach involves introducing functional groups along the four-carbon chain. For example, creating an analogue like N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide introduces a bulky heterocyclic moiety at the end of the butanamide chain, significantly altering its steric and electronic profile. vulcanchem.com

Enzymatic methods can also be employed for the modification of butanamides. For instance, lipases can catalyze the enantioselective hydrolysis of racemic butanamides, which could be a step in a derivatization pathway to produce chiral analogues. researchgate.net

Furthermore, derivatization techniques used in analytical chemistry, such as those for mass spectrometry, can be adapted for synthetic purposes. These methods often involve reactions that target specific functional groups to enhance detectability, but the underlying chemical transformations can be applied to create new derivatives. spectroscopyonline.comnih.gov For example, reactions targeting the amide proton or the carbonyl group could be explored to introduce new functionalities.

Substituent Effects on the Benzyl Moiety

The electronic properties of substituents on the N-benzylamide ring play a critical role in modulating the chemical and biological characteristics of these compounds. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence reactivity and interaction with biological targets.

Research into N-benzylamide analogues has shown that the position and type of substituent on the benzyl group affect their inhibitory activity. For instance, in a series of ibuprofen (B1674241) benzylamide derivatives, the presence of a substituent at the 4-position was found to be unfavorable for inhibitory activity. tandfonline.com Conversely, substituents at the 2-position, such as a chloro group, enhanced activity compared to the unsubstituted parent compound. tandfonline.com

Further studies on anticonvulsant N'-benzyl 2-amino-3-methylbutanamide (B3250160) analogues have highlighted the sensitivity of their activity to the electronic properties of para-substituents. nih.gov In this class of compounds, activity was retained with an electron-withdrawing group at the para-position but was lost when an electron-releasing group was present. nih.gov This is in contrast to other functionalized amino acids where both electron-donating and electron-withdrawing groups at the para-position resulted in excellent anticonvulsant activities. nih.gov

The strategic placement of substituents can also influence the physicochemical properties of these molecules. For example, electron-withdrawing groups like a 4-fluoro substituent can enhance metabolic stability, while methoxy (B1213986) groups can increase hydrophilicity. The 4-methyl group in this compound, being a weakly electron-donating group, is likely to enhance lipophilicity.

Table 1: Effect of Benzyl Substituents on the Properties of N-Benzylamide Analogues

Substituent Position Observed Effect Reference
4-substituents 4' Unfavorable for inhibitory activity in ibuprofen derivatives. tandfonline.com
2-chloro 2' Improved inhibitory activity in ibuprofen derivatives. tandfonline.com
Electron-withdrawing group 4' Retained anticonvulsant activity in PAADs. nih.gov
Electron-releasing group 4' Lost anticonvulsant activity in PAADs. nih.gov
4-Fluoro 4' Enhances metabolic stability.
Methoxy Not specified Increases hydrophilicity.

Reaction Mechanisms of this compound Analogues

The amide functionality and the aromatic ring of this compound and its analogues are key sites for chemical transformations, including oxidation, reduction, and electrophilic substitution.

Oxidation Reactions

This compound analogues can undergo oxidation at several positions. The benzylic carbon is susceptible to oxidation to a carbonyl group, and the aromatic ring can also be oxidized under certain conditions. The amino group of related aromatic amides can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.

The oxidation of N-benzyl-4-piperidone curcumin (B1669340) analogs has been studied experimentally and theoretically. nih.gov These studies revealed that the compounds undergo a two-electron irreversible oxidation process. nih.gov The mechanism is proposed to involve a Shono-type oxidation, potentially leading to dimerization. nih.gov For N-benzyl derivatives, a good correlation was found between experimental and theoretical oxidation potentials. nih.gov

In the context of benzylic oxidation, the photooxidation of 4-methoxybenzyl alcohol has been shown to be effectively catalyzed by a flavin-zinc(II)-cyclen complex, yielding the corresponding benzaldehyde. nih.gov The reaction proceeds via a photoinduced electron transfer mechanism. nih.gov

Reduction Reactions

The amide bond in this compound is generally stable to reduction, but under harsh conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to a secondary amine. More commonly, the focus of reduction is on other functional groups that may be present in analogues. For instance, a nitro group on the aromatic ring can be reduced to a primary amine.

A significant reaction in this class of compounds is the hydrogenative deprotection of the N-benzyl group. This reaction is often facilitated by a palladium-on-carbon (Pd/C) catalyst. The efficiency of this debenzylation can be enhanced by the use of co-catalysts like niobic acid-on-carbon. acs.org Studies have shown that electron-donating substituents on the benzyl group accelerate this deprotection, while electron-withdrawing groups can slow it down or prevent it altogether. acs.org

Electrophilic Substitution on Aromatic Rings

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The amide group (-NHCOR) is a moderately activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the ring, which outweighs its inductive electron-withdrawing effect. The 4-methyl group is also an activating, ortho-, para-director. Therefore, incoming electrophiles will be directed to the positions ortho to the amide-bearing nitrogen and the methyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. uomustansiriyah.edu.iq

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce a halogen atom. wikipedia.org

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. This reaction is often reversible. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. wikipedia.org

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the existing substituents. Activating groups increase the rate of reaction by stabilizing the cationic intermediate, while deactivating groups decrease the rate. wikipedia.org

Green Chemistry Considerations in Amide Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on harsh conditions and toxic reagents, generating significant waste. rsc.org This has led to a growing emphasis on developing greener and more sustainable approaches to amide bond formation. sioc-journal.cnresearchgate.net

Key principles of green chemistry applied to amide synthesis include:

Catalytic Methods: The development of catalytic direct amidation methods, using catalysts based on boron or group (IV) metals, offers a more atom-economical alternative to stoichiometric activating agents like carbodiimides.

Biocatalysis: The use of enzymes, such as amide-bond synthesising enzymes (ABS), provides a milder and more selective route to amides. rsc.org Biocatalytic approaches can often be performed in aqueous media, reducing the need for organic solvents. rsc.orgrsc.org

Safer Reagents and Solvents: A "safer-by-design" approach involves the in silico evaluation of starting materials and products for potential toxicity and environmental impact. rsc.org This allows for the selection of less hazardous building blocks for amide synthesis. rsc.org

Alternative Reaction Conditions: The use of aqueous micelles as a reaction medium for amidation has been shown to be highly efficient on a small scale.

While significant progress has been made, challenges remain in developing green amide synthesis methods that are suitable for large-scale industrial production. The cost and stability of catalysts, as well as the generation of byproducts, are important factors to consider.

Table 2: Comparison of Amide Synthesis Strategies

Strategy Reagents/Catalysts Advantages Disadvantages Reference
Stoichiometric Activation Carbodiimides (EDC, DCC), HATU, T3P Well-established, high-yielding for many substrates. Generates stoichiometric waste, can be expensive.
Catalytic Direct Amidation Boron-based catalysts, Group (IV) metal catalysts Atom-economical, milder conditions. Catalyst cost, potential toxicity of some catalysts (e.g., boron).

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the functional groups present in N-(4-methylbenzyl)butanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). msu.edu For a related compound, 2-amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride, the aromatic protons of the 4-methylphenyl group appear in the downfield region between 7.0 and 7.5 ppm, confirming the para-disubstituted benzene (B151609) ring. The methyl group attached to the phenyl ring typically shows a signal around 2.3 ppm. The protons of the butanamide chain will appear in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the different carbon environments. For a similar structure, the methyl carbon of the 4-methylphenyl group gives a signal at approximately 21.65 ppm. nsf.gov The carbons of the butanamide moiety and the benzyl (B1604629) group will have characteristic chemical shifts that allow for the complete structural assignment of the molecule. msu.edutjpr.org Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further confirm the connectivity between protons and carbons. nih.gov

Table 1: Representative NMR Data for this compound Analogs This table is generated based on typical chemical shifts for the functional groups present in this compound and data from similar compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Butanamide CH₃ ~0.9 ~13
Butanamide CH₂ ~1.6 ~19
Butanamide CH₂CO ~2.2 ~38
Amide C=O - ~173
Benzyl CH₂ ~4.4 ~43
Aromatic CH ~7.1-7.2 ~127-129
Aromatic C-CH₂ - ~135
Aromatic C-CH₃ - ~137

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within this compound by analyzing their vibrational modes. uni-siegen.detriprinceton.org

Infrared (IR) Spectroscopy identifies molecular vibrations that cause a change in the dipole moment. libretexts.org Key absorption bands for this compound are expected for the N-H and C=O groups of the amide, as well as C-H bonds in the alkyl and aromatic portions. For related amide compounds, a characteristic C=O stretching vibration appears in the range of 1630-1680 cm⁻¹. tjpr.org The N-H stretch is typically observed as a broad band around 3300 cm⁻¹. nih.gov

Raman Spectroscopy detects vibrations that lead to a change in the polarizability of a molecule. libretexts.org While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For aromatic compounds, the ring breathing modes are often prominent in the Raman spectrum. spectroscopyonline.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 2: Expected Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3350-3250 3350-3250
C-H (Aromatic) Stretch 3100-3000 3100-3000
C-H (Aliphatic) Stretch 3000-2850 3000-2850
C=O (Amide) Stretch 1680-1630 1680-1630
C=C (Aromatic) Stretch 1600, 1475 1600, 1475

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. thermofisher.com Unlike unit mass resolution instruments, HR-MS provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula. spectralworks.com

By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions. thermofisher.com For this compound (C₁₂H₁₇NO), the expected exact mass can be calculated and compared to the experimental value obtained from the mass spectrometer. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds and for identifying unknown components in complex mixtures. spectralworks.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its separation from related substances. torontech.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. rsc.org

For amide-containing compounds, reverse-phase HPLC (RP-HPLC) is commonly used. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov The purity of the main compound can be determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram. torontech.com Method validation ensures that the HPLC method is accurate, precise, and reproducible for its intended purpose. eurachem.org

Table 3: Illustrative HPLC Parameters for Analysis of Amide Compounds This table provides a general example of HPLC conditions that could be adapted for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds and is widely used in metabolite profiling. nih.govchemrxiv.org For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. researchgate.net This often involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert polar functional groups into more volatile silyl (B83357) ethers and esters. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries. nih.gov GC-MS is a highly sensitive and specific technique, making it suitable for detecting and quantifying low levels of metabolites in complex biological matrices. mdpi.com

Following a comprehensive search for crystallographic data for the compound this compound, it has been determined that specific X-ray crystallography data, including unit cell dimensions, space group, and detailed structural parameters, are not publicly available in the searched scientific literature and crystallographic databases.

While searches yielded information for structurally related compounds such as N-benzyl-4-(4-methylbenzenesulfonamido)butanamide, 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride, and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the explicit crystal structure of this compound could not be located.

Therefore, the section on "X-ray Crystallography for Solid-State Structure Determination" cannot be generated with the required detailed research findings and data tables as per the user's instructions due to the absence of primary crystallographic data for the specified compound.

Biological Activity and Mechanistic Investigations in Research Models

Structure-Activity Relationship (SAR) Studies of N-(4-methylbenzyl)butanamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies have systematically explored how changes to different parts of the molecule affect its function, particularly as an anticonvulsant.

The benzyl (B1604629) portion of this compound is a critical determinant of its biological activity. Research into related N-benzyl amide derivatives has shown that the electronic properties of substituents on the benzyl ring significantly influence their potency. nih.gov

Studies on primary amino acid derivatives (PAADs), such as N'-benzyl 2-amino-3-methylbutanamide (B3250160), have demonstrated that anticonvulsant activity is highly sensitive to the electronic nature of substituents at the para-position of the benzyl ring. nih.gov Specifically, the presence of an electron-withdrawing group (e.g., -NO₂, -CF₃) tends to retain or enhance activity. vulcanchem.comnih.gov Conversely, the introduction of an electron-donating group at the same position often leads to a loss of activity. nih.gov This suggests that the electronic properties of the benzyl ring are crucial for the molecule's interaction with its biological target. nih.gov For instance, in a series of N-benzyl-4-(4-methylbenzenesulfonamido)butanamide derivatives, para-substituted electron-withdrawing groups were found to enhance potency, likely by increasing electrophilicity near the active site of the target enzyme. vulcanchem.com

Table 1: Impact of Benzyl Ring Substituents on the Activity of N-Benzyl Amide Derivatives

Substituent TypePositionEffect on ActivityReference
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)paraActivity retained or enhanced nih.govvulcanchem.comnih.gov
Electron-Donating GroupsparaLoss of activity nih.govnih.gov
3-Fluorobenzyloxy / 3-Fluorophenoxymethyl4'Improved activity nih.gov

The butanamide portion of the molecule, including its length and substitutions, also plays a significant role in determining biological activity. The amide linkage itself is important for facilitating hydrogen bonding with biological targets. The length of the alkyl chain is another critical factor. For related compounds, research has shown that variations in chain length can dramatically alter efficacy, suggesting that an optimal spacer length is required for effective engagement with the target. vulcanchem.comvulcanchem.com Shortening a hexanamide (B146200) chain to a propanamide, for example, was found to reduce activity, indicating the importance of the four-carbon butanamide chain for proper positioning within a binding site. vulcanchem.com

Furthermore, substitutions on the butanamide backbone itself are a key area of investigation. The introduction of various functional groups at the alpha-carbon (C2) or other positions can modulate the compound's properties and activity. nih.govvulcanchem.com For instance, studies on N-benzylbutanamide derivatives with α-substitutions are part of efforts to define the structural requirements for anticonvulsant activity. nih.gov

Table 2: Influence of Butanamide Moiety Modifications on Biological Activity

ModificationEffect on ActivityRationale/ObservationReference
Chain LengthOptimal length is crucialShortening the alkyl chain can reduce activity, suggesting the need for a specific spacer length for target engagement. vulcanchem.comvulcanchem.com
α-SubstitutionModulates activityThe nature of the substituent at the C2 position influences the compound's biological profile. nih.govvulcanchem.com
Amide LinkageEssential for bindingThe butanamide moiety's amide group often participates in hydrogen bonding with biological targets.

The introduction of a chiral center into the butanamide structure can lead to significant differences in biological activity between enantiomers. nih.gov This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, leading to differential binding affinities for different stereoisomers. vulcanchem.comnih.gov

In studies of related N-benzyl 2-amino-3-methylbutanamide compounds, the (R)-enantiomer was specifically investigated, highlighting the importance of a defined stereochemistry for activity. nih.govnih.gov The presence of a chiral center, such as at the C2 position of the butanamide chain, influences the molecule's three-dimensional conformation, which is critical for its interaction with enantioselective biological targets. vulcanchem.com For example, research on other chiral agonists has shown that biological receptors can exhibit a strong preference for one enantiomer over the other, with the (R)-forms often being more potent than the (S)-forms. nih.gov This underscores the principle that the specific spatial arrangement of atoms in butanamide derivatives is a key factor in their biological function.

Table 3: Stereoselectivity of Butanamide Derivatives

Compound ClassChiral CenterObservationReference
N-Pyridin-4-ylbutanamide DerivativeC2 (with phenyl substituent)(2R)-2-phenyl derivative demonstrates how stereochemistry affects binding to enantioselective targets. vulcanchem.com
2-Amino-3-methyl-N-(4-methylphenyl)butanamideC2Chiral center influences overall molecular conformation and reactivity.
Chiral Pyridazin-3(2H)-onesVariesN-formyl peptide receptors (FPRs) generally prefer the R-(−)-enantiomers over the S-(+)-enantiomers. nih.gov
N'-benzyl 2-amino-3-methylbutanamideC2Research focuses on the (R)-enantiomer, indicating its specific biological importance. nih.govnih.gov

Influence of Substituents on the Butanamide Moiety

Exploration of Biological Targets and Pathways

Identifying the specific molecular targets and the signaling pathways modulated by this compound derivatives is essential for understanding their mechanism of action. Research has pointed to interactions with several enzymes and receptors, leading to the modulation of various cellular processes.

Derivatives of this compound have been investigated for their ability to interact with a range of specific biological targets. A prominent area of research is their activity as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes crucial for gene expression regulation, and their inhibition is a key strategy in cancer therapy. mdpi.com The benzamide (B126) structure is a known pharmacophore for HDAC inhibition, where it interacts with the enzyme's active site. nih.govnih.gov

Another important class of targets are GABA transporters (GATs). Certain N-benzyl-4-hydroxybutanamide derivatives have been identified as inhibitors of GABA uptake, showing some preference for specific subtypes like mGAT2 and mGAT4. researchgate.net Since GABA is the primary inhibitory neurotransmitter in the central nervous system, modulating its transport can have significant effects on neuronal excitability. nih.gov

Other potential targets include:

γ-Secretase : An N-benzyl-4-(4-methylbenzenesulfonamido)butanamide was shown to be a γ-secretase inhibitor, an enzyme implicated in Alzheimer's disease. vulcanchem.com

Serotonin and Dopamine Receptors : Structural analogs containing benzyl groups have shown affinity for these key neurotransmitter receptors. vulcanchem.com

Free Fatty Acid Receptors (FFARs) : The butanamide portion bears some resemblance to short-chain fatty acids, which are the endogenous ligands for FFAR2 and FFAR3, suggesting a potential interaction. nih.gov

Table 4: Biological Targets of this compound Analogs

Derivative ClassTarget Enzyme/ReceptorObserved EffectReference
Benzamide DerivativesHistone Deacetylases (HDACs)Inhibition nih.govnih.gov
N-Benzyl-4-hydroxybutanamidesGABA Transporters (mGAT2, mGAT4)Inhibition researchgate.net
N-Benzyl-4-(4-methylbenzenesulfonamido)butanamideγ-SecretaseInhibition (IC₅₀ of 2.38 µM) vulcanchem.com
Analogs with Cyclopropyl and Benzyl groupsSerotonin (5-HT) & Dopamine ReceptorsPotential affinity vulcanchem.com

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects, modulating various cellular signaling pathways.

By inhibiting HDACs, these compounds can alter gene expression, which is a fundamental mechanism in their potential anticancer effects. nih.gov The modulation of GABA transporters directly impacts GABAergic neurotransmission, a key pathway in controlling neurological disorders like epilepsy. researchgate.net

Furthermore, research on related structures suggests influences on inflammatory and cell growth pathways:

Inflammatory Signaling : Benzoxazole derivatives containing a 4-amino-butanamide moiety have been shown to inhibit the expression of inflammatory cytokines such as IL-6 and IL-1β, key mediators in inflammatory pathways. nih.gov

Cell Growth and Proliferation Pathways : Related compounds have been found to modulate signaling pathways involved in cell transformation, such as the RAF-1/MAPK and JNK signaling pathways. google.com

G-Protein Coupled Receptor (GPCR) Signaling : If these compounds interact with receptors like FFAR2/3, they could trigger intracellular signaling cascades mediated by G-proteins (Gi and/or Gq), which in turn regulate a wide array of cellular functions. nih.gov

These findings indicate that the biological effects of this compound derivatives are a result of their ability to interface with and modulate complex cellular signaling networks.

Interaction with Specific Enzymes or Receptors

Investigations in Neuropharmacological Research Models

The primary mechanism of neuropharmacological action investigated for this compound analogs is the inhibition of GABA transporters (GATs). GATs are crucial for regulating the concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, within the synaptic cleft. researchgate.netnih.goveui.eu By blocking these transporters, the reuptake of GABA is hindered, leading to an increase in its availability and an enhancement of inhibitory neurotransmission. This mechanism is a key target for the development of treatments for conditions such as epilepsy, neuropathic pain, and depression. researchgate.netnih.goveui.eu

In vitro studies using human embryonic kidney (HEK-293) cells stably expressing the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) have been instrumental in characterizing the inhibitory activity of these compounds. eui.eunih.govacs.org While specific inhibitory data for this compound is not extensively detailed in the reviewed literature, a structurally related analog, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide (referred to as compound 24e in a key study), has been evaluated. This analog demonstrated a notable inhibitory potency, particularly towards the mGAT2 subtype. nih.goveui.eu

Antinociceptive Activity in Pain Models

Other Investigated Biological Activities in Research Models

Antimicrobial Properties and Mechanisms

Research into the antimicrobial potential of this compound and its derivatives has revealed activity against various microbial strains, although specific data on the parent compound is limited. Studies have often focused on structurally related molecules incorporating the butanamide or benzyl functionalities.

For instance, a study on novel benzenesulphonamide derivatives bearing a carboxamide group, which are structurally related to butanamides, demonstrated a range of antimicrobial activities. One such derivative, N-Butyl-2-(4-Methylphenylsulphonyl)-2- [(Phenylsulphonyl)Amino]Butanmide , showed notable activity against the bacterium Bacillus subtilis and the fungus Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL for both. researchgate.net Another related compound from the same study, This compound derivative 4e , was most active against the fungus Aspergillus niger with an MIC of 6.28 mg/mL. researchgate.net

Similarly, research on acetamide (B32628) derivatives of azinane-bearing a 1,3,4-oxadiazole (B1194373) nucleus has shown that compounds with a methylphenyl group can exhibit significant antibacterial properties. For example, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole was identified as a potent inhibitor against several Gram-negative bacterial strains. tjpr.org

The antimicrobial activity of butanamide derivatives is often attributed to their ability to interfere with essential microbial processes. Benzoxazole derivatives containing a butanamide moiety, for example, have been investigated for their efficacy against various bacterial strains. smolecule.com The mechanism is thought to involve the inhibition of key enzymes or disruption of the microbial cell membrane. While these findings are promising, dedicated studies on this compound are required to ascertain its specific antimicrobial spectrum and mechanism of action.

Interactive Data Table: Antimicrobial Activity of Related Butanamide Derivatives

Compound NameTest OrganismActivity (MIC)Source
N-Butyl-2-(4-Methylphenylsulphonyl)-2- [(Phenylsulphonyl)Amino]Butanmide (4f)Bacillus subtilis6.63 mg/mL researchgate.net
N-Butyl-2-(4-Methylphenylsulphonyl)-2- [(Phenylsulphonyl)Amino]Butanmide (4f)Candida albicans6.63 mg/mL researchgate.net
Butanamide Derivative (4e)Aspergillus niger6.28 mg/mL researchgate.net
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g)Salmonella typhi10.63 ± 0.97 µg/mL tjpr.org
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g)Escherichia coli10.31 ± 1.00 µg/mL tjpr.org

Anti-inflammatory Effects

The anti-inflammatory potential of compounds structurally related to this compound has been an area of active investigation. The mechanisms often involve the modulation of key inflammatory pathways.

A study on N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) , a structural analog, demonstrated significant anti-inflammatory effects. This compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner, with an IC50 value of 9.2 μM. nih.gov The anti-inflammatory action was attributed to its ability to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. nih.gov

Furthermore, research into novel benzoxazoles containing a 4-amino-butanamide moiety has shown potent inhibitory effects on the expression of pro-inflammatory cytokines. nih.gov Specifically, certain synthesized compounds were found to significantly decrease the mRNA levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in in vitro models. nih.gov In vivo studies with selected compounds from this class also showed a reduction in the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-α (TNF-α). nih.gov

Derivatives of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide have also been synthesized and shown to possess high analgesic and anti-inflammatory activities. researchgate.net The proposed mechanism for related structures involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. vulcanchem.com The hydrophobic 4-methylbenzyl group is thought to enhance penetration of the blood-brain barrier, which could be advantageous for targeting neuroinflammatory conditions. vulcanchem.com

Anticancer Research

The potential of this compound derivatives as anticancer agents has been explored, with several studies highlighting the cytotoxic effects of related structural scaffolds against various cancer cell lines.

Research on N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide and its analogs has pointed towards their potential in anticancer drug development. vulcanchem.com Substituted benzotriazinones have demonstrated cytotoxic activity against colon cancer (HT-29) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range (8.5–12.7 μM). vulcanchem.com The anticancer mechanism of the benzotriazinone core is suggested to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and repair. vulcanchem.com

Similarly, derivatives of 3-methyl-N-[4-(3-methyl vulcanchem.comCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[3,4-b] vulcanchem.comCurrent time information in Bangalore, IN.evitachem.comthiadiazol-6-yl)benzyl]butanamide have been investigated for their cytotoxic properties. smolecule.com The triazolo-thiadiazole heterocyclic system is a known pharmacophore in many compounds with anticancer activity. Molecular docking studies suggest that these compounds may inhibit enzymes crucial for tumor growth and proliferation. smolecule.com

Other related structures, such as those with an imidazoquinazoline scaffold, have also been noted for their potential in anticancer drug development, with some compounds inducing apoptosis or inhibiting cell proliferation in cancer cell lines. vulcanchem.com While these findings are based on derivatives, they provide a strong rationale for the future investigation of this compound itself as a potential anticancer agent.

Interactive Data Table: Cytotoxic Activity of Related Benzotriazinone Derivatives

Cell LineCancer TypeIC50 RangeSource
HT-29Colon Cancer8.5–12.7 μM vulcanchem.com
MCF-7Breast Cancer8.5–12.7 μM vulcanchem.com

Mechanisms of Action in Corrosion Inhibition (for related butenamide derivatives)

In the realm of materials science, butenamide derivatives have been studied for their efficacy as corrosion inhibitors for metals, particularly mild steel in acidic environments. The mechanism of action is primarily based on the adsorption of the inhibitor molecules onto the metal surface.

This adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. Chemisorption, on the other hand, involves the formation of a coordinate bond between the lone pair electrons of heteroatoms (such as nitrogen and oxygen present in the butenamide structure) or the π-electrons of aromatic rings and the vacant d-orbitals of the metal.

The inhibitor molecules form a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive medium. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Potentiodynamic polarization studies of related derivatives often indicate that they act as mixed-type inhibitors, meaning they affect both anodic and cathodic sites. smolecule.com The efficiency of these inhibitors is influenced by their chemical structure, concentration, and the surrounding temperature. Quantum chemical studies on butenamide derivatives have been used to correlate molecular properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with their inhibition efficiency. Current time information in Bangalore, IN.

Future Directions and Emerging Research Avenues in the Study of N 4 Methylbenzyl Butanamide

The landscape of neuropharmacology and medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel therapeutic agents with improved efficacy and specificity. Within this context, N-(4-methylbenzyl)butanamide and its structural relatives have emerged as a promising scaffold. While initial research has illuminated their potential, particularly as modulators of the γ-aminobutyric acid (GABA) system, the full therapeutic and scientific value of this chemical class remains to be unlocked. The following sections outline key future directions and emerging research avenues that could significantly advance our understanding and application of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.